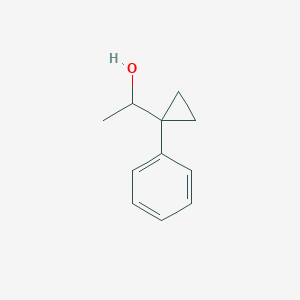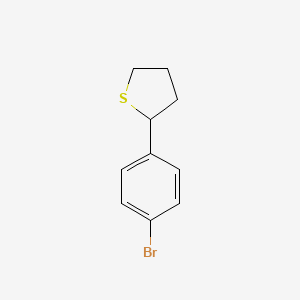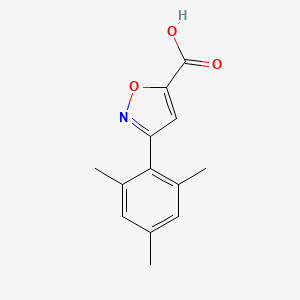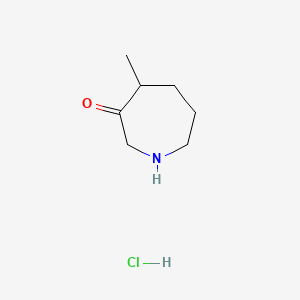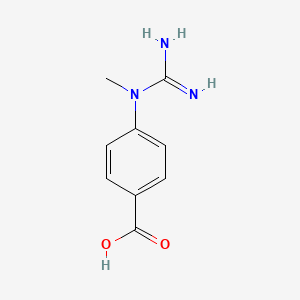
4-(1-Methylguanidino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylguanidino)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-methylguanidino group. This compound is of interest due to its unique chemical structure, which combines the properties of benzoic acid and guanidine derivatives. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylguanidino)benzoic acid typically involves the introduction of a 1-methylguanidino group to a benzoic acid derivative. One common method is the reaction of 4-aminobenzoic acid with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylguanidino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
4-(1-Methylguanidino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylguanidino)benzoic acid involves its interaction with specific molecular targets and pathways. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Guanidinobenzoic acid: Similar structure but without the methyl group on the guanidine moiety.
4-Aminobenzoic acid: Lacks the guanidine group, making it less basic and less capable of forming strong hydrogen bonds.
Benzoic acid: The simplest form, lacking any additional functional groups.
Uniqueness
4-(1-Methylguanidino)benzoic acid is unique due to the presence of both the benzoic acid and 1-methylguanidino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to form strong interactions with biological molecules and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-[carbamimidoyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H3,10,11)(H,13,14) |
Clave InChI |
YDEKANAIYSCHCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)O)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




